molecular formula C12H15NO3 B14333249 7-Methoxy-4-propyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 101908-42-3

7-Methoxy-4-propyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B14333249
CAS No.: 101908-42-3
M. Wt: 221.25 g/mol
InChI Key: MOGUWLWSQIAOSK-UHFFFAOYSA-N
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Description

7-Methoxy-4-propyl-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound belonging to the benzoxazine family. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agriculture. This compound, in particular, is characterized by its unique chemical structure, which includes a methoxy group, a propyl chain, and a benzoxazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4-propyl-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:

    Formation of the Benzoxazine Core: This can be achieved through the reaction of an appropriate phenol derivative with formaldehyde and an amine under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzoxazine ring using reagents like dimethyl sulfate or methyl iodide.

    Addition of the Propyl Chain: The propyl chain can be added through alkylation reactions using propyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and catalytic processes might be employed.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4-propyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The benzoxazine ring can be reduced under specific conditions to form different derivatives.

    Substitution: The methoxy and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halides, acids, or bases depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzoxazinone derivative with a hydroxyl or carbonyl group, while substitution could introduce various functional groups into the benzoxazine ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 7-Methoxy-4-propyl-2H-1,4-benzoxazin-3(4H)-one depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Propyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the methoxy group, which might affect its reactivity and applications.

    7-Methoxy-2H-1,4-benzoxazin-3(4H)-one: Lacks the propyl chain, potentially altering its chemical properties and uses.

    7-Methoxy-4-methyl-2H-1,4-benzoxazin-3(4H)-one: Contains a methyl group instead of a propyl group, which could influence its behavior in chemical reactions and biological systems.

Properties

CAS No.

101908-42-3

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

7-methoxy-4-propyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C12H15NO3/c1-3-6-13-10-5-4-9(15-2)7-11(10)16-8-12(13)14/h4-5,7H,3,6,8H2,1-2H3

InChI Key

MOGUWLWSQIAOSK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)COC2=C1C=CC(=C2)OC

Origin of Product

United States

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